beta-L-mannopyranose

Übersicht

Beschreibung

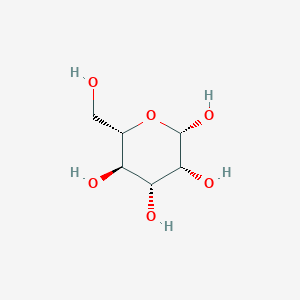

Beta-L-mannose is a L-mannopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-mannose.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Enzymatic Reactions

Beta-L-mannopyranose serves as a substrate for various enzymes, particularly mannanases, which are crucial for the hydrolysis of mannans found in plant materials. This enzymatic activity is essential in the production of mannooligosaccharides (MOS), which have prebiotic properties that promote gut health by enhancing beneficial gut microbiota like Lactobacilli and Bifidobacteria .

1.2. Structural Component in Polysaccharides

this compound is a fundamental building block in the synthesis of polysaccharides, such as galactomannans and glucomannans, which are widely used in food and pharmaceutical industries due to their thickening and stabilizing properties . These polysaccharides can improve the texture of food products and serve as excipients in drug formulations.

Pharmaceutical Applications

2.1. Drug Delivery Systems

Research has demonstrated that this compound can enhance the bioavailability of certain drugs by modifying their release profiles when incorporated into drug delivery systems. Its ability to form hydrogels allows for controlled release, making it an attractive candidate for developing sustained-release formulations .

2.2. Immune Modulation

Mannooligosaccharides derived from this compound exhibit immunomodulatory effects, potentially aiding in the treatment of atopic allergies by modulating immune responses . This property is being explored for therapeutic applications in allergy management.

Food Technology

3.1. Prebiotic Functionality

As a prebiotic, this compound contributes to gut health by stimulating the growth of beneficial bacteria. Studies have shown that its consumption can lead to improved intestinal health and reduced incidence of gastrointestinal disorders .

3.2. Texture Improvement

In food technology, this compound is utilized to modify the texture of various products, enhancing mouthfeel and stability. Its incorporation into dairy products and baked goods has been linked to improved sensory attributes .

Animal Nutrition

4.1. Feed Additive

this compound is increasingly used as a feed additive in animal nutrition to improve growth performance and feed efficiency in livestock. Research indicates that its supplementation can enhance digestibility and nutrient absorption, particularly in high-fiber diets .

4.2. Health Benefits

Studies have shown that incorporating this compound into animal diets can improve gut morphology and reduce intestinal viscosity, leading to better overall health outcomes for poultry and other livestock .

Industrial Applications

5.1. Biofuel Production

The enzymatic breakdown of mannan-rich biomass using this compound derivatives is being researched for biofuel production through fermentation processes . This application highlights its potential role in sustainable energy solutions.

5.2. Textile Industry

In the textile industry, this compound is applied as a finishing agent due to its ability to enhance fabric properties such as softness and water resistance .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Biochemical | Latham et al., 2018 | This compound supplementation improved energy digestibility in poultry diets significantly. |

| Pharmaceutical | Govil et al., 2017 | Demonstrated enhanced drug release profiles when this compound was used in formulations. |

| Food Technology | Ayoola et al., 2015 | Showed improvements in gut morphology and health benefits when included in animal feed formulations. |

Eigenschaften

CAS-Nummer |

12773-34-1 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m0/s1 |

InChI-Schlüssel |

WQZGKKKJIJFFOK-YJRYQGEOSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomerische SMILES |

C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.